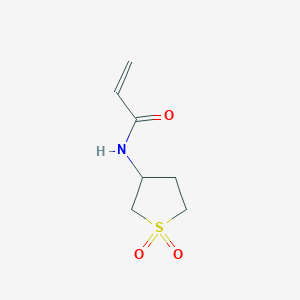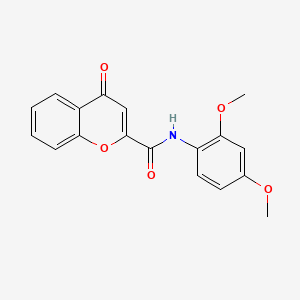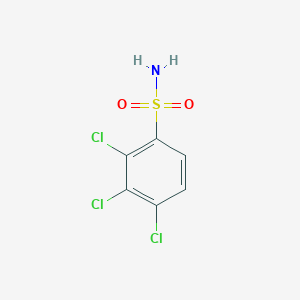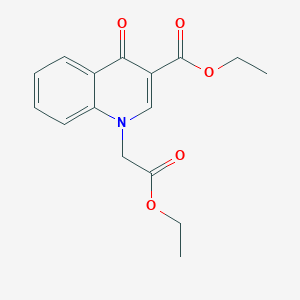
2-(naphthalen-1-yl)-N'-(propan-2-ylidene)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(naphthalen-1-yl)-N’-(propan-2-ylidene)acetohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a naphthalene ring and an acetohydrazide moiety, which are connected through a propan-2-ylidene linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-1-yl)-N’-(propan-2-ylidene)acetohydrazide typically involves the condensation reaction between naphthalene-1-carboxylic acid hydrazide and acetone. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
On an industrial scale, the production of 2-(naphthalen-1-yl)-N’-(propan-2-ylidene)acetohydrazide can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
2-(naphthalen-1-yl)-N’-(propan-2-ylidene)acetohydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products
Oxidation: Naphthalene derivatives with various functional groups.
Reduction: Hydrazine derivatives.
Substitution: Substituted hydrazides with different functional groups.
Scientific Research Applications
2-(naphthalen-1-yl)-N’-(propan-2-ylidene)acetohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(naphthalen-1-yl)-N’-(propan-2-ylidene)acetohydrazide exerts its effects involves interactions with various molecular targets. The naphthalene ring can intercalate with DNA, leading to potential anticancer activity. The hydrazide moiety can form hydrogen bonds with biological macromolecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Naphthalene-1-carboxylic acid hydrazide
- Acetohydrazide
- Propan-2-ylidene derivatives
Uniqueness
2-(naphthalen-1-yl)-N’-(propan-2-ylidene)acetohydrazide is unique due to its specific combination of a naphthalene ring and an acetohydrazide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H16N2O |
|---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
2-naphthalen-1-yl-N-(propan-2-ylideneamino)acetamide |
InChI |
InChI=1S/C15H16N2O/c1-11(2)16-17-15(18)10-13-8-5-7-12-6-3-4-9-14(12)13/h3-9H,10H2,1-2H3,(H,17,18) |
InChI Key |
QAIUVLWFOAEKMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC(=O)CC1=CC=CC2=CC=CC=C21)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(2-fluorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-1lambda6-thiolane-1,1-dione](/img/structure/B12214185.png)
![(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-7-[(3-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one](/img/structure/B12214191.png)
![1-ethyl-4-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B12214193.png)

![(4Z)-4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12214201.png)
![2-(2,4-dichlorophenoxy)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B12214209.png)
![N-(4-chlorophenyl)-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12214225.png)
![3-cyclohexyl-7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12214233.png)

![3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-7-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12214244.png)

![3-{[5-Tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}pentane-2,4-dione](/img/structure/B12214252.png)


